Benzyl(trimethyl)azanium;prop-1-ene;chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

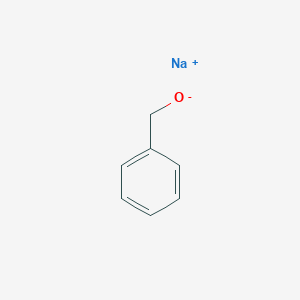

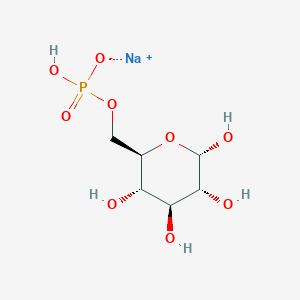

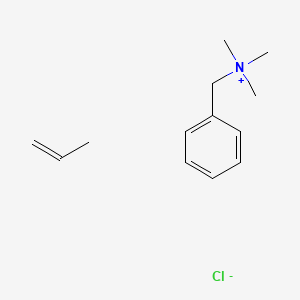

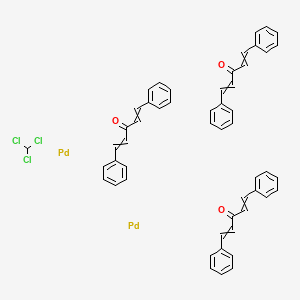

Benzyl(trimethyl)azanium;prop-1-ene;chloride is an organic compound with the molecular formula C13H22ClN. It is commonly used as a phase transfer catalyst in various chemical reactions. This compound is known for its ability to facilitate the transfer of reactants between different phases, thereby enhancing the rate and efficiency of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Method 1: Benzyl chloride and trimethylamine are reacted in the presence of a solvent such as acetone. The reaction mixture is refluxed at 63-64°C for 8 hours.

Method 2: A mixture of benzyl chloride, triethylamine, and dimethylformamide (DMF) is refluxed for 1 hour at 80°C.

Industrial Production Methods

Industrial production of this compound typically involves the large-scale application of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Alkylation Reactions: Benzyl(trimethyl)azanium;prop-1-ene;chloride is commonly used as a catalyst in alkylation reactions, where it facilitates the transfer of alkyl groups to nucleophiles.

Oxidation Reactions: It can also be used in oxidation reactions, such as the selective oxidation of benzyl alcohol to benzaldehyde using hydrogen peroxide as the oxidant.

Substitution Reactions: The compound is involved in nucleophilic substitution reactions, where it helps in the transfer of nucleophiles to electrophilic centers.

Common Reagents and Conditions

Reagents: Benzyl chloride, trimethylamine, triethylamine, DMF, dichloroethane, hydrogen peroxide.

Conditions: Refluxing at temperatures ranging from 63°C to 80°C, use of solvents like acetone, DMF, and dichloroethane.

Major Products

Alkylation: Alkylated nucleophiles.

Oxidation: Benzaldehyde from benzyl alcohol.

Substitution: Substituted organic compounds.

Scientific Research Applications

Benzyl(trimethyl)azanium;prop-1-ene;chloride has a wide range of applications in scientific research:

Biology: Employed in the synthesis of biologically active compounds and intermediates.

Medicine: Utilized in the preparation of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: Applied in the production of fine chemicals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Benzyl(trimethyl)azanium;prop-1-ene;chloride involves its role as a phase transfer catalyst. It facilitates the transfer of reactants between different phases (e.g., aqueous and organic phases) by forming a complex with the reactant and transporting it across the phase boundary. This enhances the reaction rate and efficiency by increasing the availability of reactants in the reactive phase .

Comparison with Similar Compounds

Similar Compounds

Benzyltriethylammonium chloride: Similar in structure but with ethyl groups instead of methyl groups.

Tetrabutylammonium chloride: Contains butyl groups instead of benzyl and methyl groups.

Trimethylbenzylammonium chloride: Similar structure with different alkyl groups.

Uniqueness

Benzyl(trimethyl)azanium;prop-1-ene;chloride is unique due to its specific combination of benzyl and trimethyl groups, which provide distinct catalytic properties and solubility characteristics. Its ability to act as an efficient phase transfer catalyst in a variety of reactions makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name |

benzyl(trimethyl)azanium;prop-1-ene;chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N.C3H6.ClH/c1-11(2,3)9-10-7-5-4-6-8-10;1-3-2;/h4-8H,9H2,1-3H3;3H,1H2,2H3;1H/q+1;;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGGUDKGTRAYATF-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C.C[N+](C)(C)CC1=CC=CC=C1.[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(methylamino)-2-[[(2S,3R,5R,8S,9S)-3,5,9-trimethyl-2-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid](/img/structure/B8254777.png)

![(2R)-2-[2-[(5R,6R,7S,9S,16R,18S,19S)-19-amino-6-[(3R)-3,4-dicarboxybutanoyl]oxy-16,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid;trihydrate](/img/structure/B8254784.png)

![3-Amino-5,12,13,14-tetrahydroxy-14-(hydroxymethyl)-8,10-dioxa-2-aza-4-azoniatetracyclo[7.3.1.17,11.01,6]tetradec-3-en-9-olate](/img/structure/B8254792.png)

![sodium;2-hydroxy-4-[(4-nitrophenyl)diazenyl]benzoate](/img/structure/B8254844.png)

![3-[2-Methoxy-4-[3-methoxy-4-[4-(4-nitrophenyl)-5-phenyltetrazol-2-ium-2-yl]phenyl]phenyl]-1-(4-nitrophenyl)-5-phenyltetrazol-3-ium;dichloride](/img/structure/B8254851.png)